N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide
説明
特性
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-5-4-6-16(11-15)12-20(24)23(17-8-9-17)14-18-13-21-19-7-2-3-10-22(18)19/h2-7,10-11,13,17H,8-9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTDZBKJPCXUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the imidazopyridine family, characterized by the following structural features:
- Cyclopropyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Imidazo[1,2-a]pyridine Moiety : Known for its ability to interact with various biological targets due to its planar structure.
- Acetamide Group : Contributes to the compound's overall stability and reactivity.
The molecular formula is , and it exhibits unique properties that make it a candidate for further pharmacological exploration .
The primary mechanism of action for N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide involves the inhibition of specific proteins within the RAS signaling pathway. It has been reported to target the KRAS G12C mutation, which is implicated in various cancers. By covalently binding to this protein, the compound effectively disrupts downstream signaling pathways that promote cell growth and survival .
Anticancer Activity
Research indicates that N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound has shown efficacy against several cancer cell lines, particularly those harboring KRAS mutations. For instance, it was able to reduce cell viability in assays involving lung cancer cell lines .
- Tumor Growth Suppression : In animal models, compounds similar to this one have exhibited tumor growth inhibition rates exceeding 70% .
Additional Biological Activities
Beyond its anticancer effects, the imidazo[1,2-a]pyridine structure suggests potential activities against:
- Microbial Infections : Some derivatives have demonstrated antimicrobial properties.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways .
Pharmacokinetics
The pharmacokinetic profile of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide indicates favorable absorption and distribution characteristics:
- Bioavailability : Studies suggest that derivatives within this class exhibit good oral bioavailability (around 29% as noted in related compounds).
- Metabolism : The compound undergoes metabolic transformations primarily via hepatic pathways, which can affect its efficacy and safety profile .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| EBC-1 | 405.5 | Significant inhibition of proliferation | |
| A549 | 67 | Effective against KRAS G12C mutation | |
| HCT116 | 92 | Notable tumor growth reduction |
Case Study Insights
- EBC-1 Cell Line Study : Demonstrated an IC50 value of 405.5 nM, indicating substantial effectiveness against non-small cell lung cancer.
- A549 Cell Line Evaluation : Showed reduced viability at concentrations as low as 67 nM, highlighting the compound's potency against KRAS-mutated cancers.
類似化合物との比較
Substituent Variations on the Aromatic Ring
The m-tolyl group distinguishes the target compound from analogs with 4-methylphenyl (paratolyl) or dichlorophenyl substituents. For example:
- MM0333.02 (LGC Quality) : 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide features a 4-methylphenyl group, which may enhance lipophilicity compared to m-tolyl .
- Patent Compound () : N-Ethyl-N-(pyridinylmethyl)-2-(3,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·HCl incorporates electron-withdrawing chlorine atoms, likely altering receptor binding kinetics .
Nitrogen Substituent Modifications
The cyclopropyl group on the acetamide nitrogen contrasts with common alkyl or aryl substituents:
- Zolpidem Tartrate Impurity A () : N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide uses dimethyl substitution, which reduces steric bulk but may limit metabolic stability .
- Oxozolpidem (MM0333.06) : Incorporates an oxo group, altering hydrogen-bonding capacity compared to the cyclopropyl group .
Synthetic Considerations : Cyclopropyl groups require specialized synthesis routes (e.g., ring-opening reactions or cross-coupling), as seen in optimized protocols for N-substituted imidazo[1,2-a]pyridine-2-acetamides .
Pharmacological Implications from Structural Analogues
- Zolpidem Derivatives : The target compound shares a core structure with zolpidem, a GABA_A receptor agonist. However, the cyclopropyl and m-tolyl groups may confer distinct selectivity or reduced off-target effects compared to zolpidem’s 4-methylphenyl and dimethylacetamide moieties .
- Thioether-Containing Analog () : N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide introduces a sulfur atom, which could enhance metabolic resistance but reduce solubility .
Crystallographic and Hydrogen-Bonding Profiles
- N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide () : Exhibits intermolecular N–H···N hydrogen bonding in its crystal structure. The cyclopropyl group in the target compound may disrupt such interactions, affecting solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
